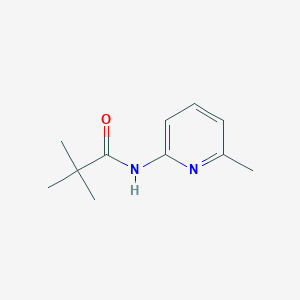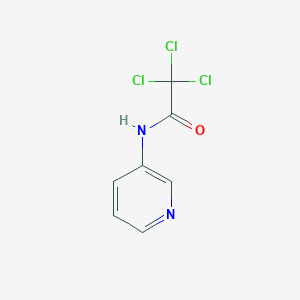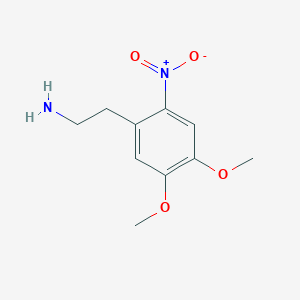
4-(p-Tolyl)thiazol-2-carbaldehyd
Übersicht
Beschreibung
4-(p-Tolyl)thiazole-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₉NOS It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with a p-tolyl group and an aldehyde functional group at the 2-position
Wissenschaftliche Forschungsanwendungen
4-(p-Tolyl)thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are useful in the development of new materials and catalysts.
Biology: Thiazole derivatives, including 4-(p-Tolyl)thiazole-2-carbaldehyde, have shown potential as bioactive molecules with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
4-(p-Tolyl)thiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including 4-(p-Tolyl)thiazole-2-carbaldehyde, have been shown to exhibit antimicrobial, antifungal, and antitumor properties . These interactions often involve the inhibition or activation of specific enzymes, leading to altered biochemical pathways.
Cellular Effects
The effects of 4-(p-Tolyl)thiazole-2-carbaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, thereby affecting cell proliferation and apoptosis . Additionally, 4-(p-Tolyl)thiazole-2-carbaldehyde may impact the expression of genes involved in metabolic pathways, leading to changes in cellular function.
Molecular Mechanism
At the molecular level, 4-(p-Tolyl)thiazole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target molecule . Furthermore, 4-(p-Tolyl)thiazole-2-carbaldehyde may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(p-Tolyl)thiazole-2-carbaldehyde in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to 4-(p-Tolyl)thiazole-2-carbaldehyde can lead to sustained changes in cellular function, which are important for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 4-(p-Tolyl)thiazole-2-carbaldehyde vary with dosage. Low doses may exhibit beneficial effects, such as antimicrobial or antitumor activity, while higher doses could lead to toxicity or adverse effects . Understanding the dosage-response relationship is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
4-(p-Tolyl)thiazole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the organism.
Transport and Distribution
The transport and distribution of 4-(p-Tolyl)thiazole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can impact its biological activity and therapeutic potential.
Subcellular Localization
4-(p-Tolyl)thiazole-2-carbaldehyde exhibits specific subcellular localization patterns, which are crucial for its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of p-tolylthiourea with α-haloketones under basic conditions to form the thiazole ring, followed by oxidation to introduce the aldehyde group at the 2-position. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 4-(p-Tolyl)thiazole-2-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(p-Tolyl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: 4-(p-Tolyl)thiazole-2-carboxylic acid.
Reduction: 4-(p-Tolyl)thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
4-(p-Tolyl)thiazole-2-carbaldehyde can be compared with other thiazole derivatives, such as:
2-(p-Tolyl)thiazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
4-Methyl-2-thiazolecarboxaldehyde: Similar structure but with a methyl group instead of a p-tolyl group.
Thiazole-2-carbaldehyde: Lacks the p-tolyl group, making it less hydrophobic and potentially less bioactive.
The uniqueness of 4-(p-Tolyl)thiazole-2-carbaldehyde lies in the combination of the p-tolyl group and the aldehyde functional group, which can influence its reactivity and interactions with other molecules.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)10-7-14-11(6-13)12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYYLXDRLQFYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394257 | |
| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383143-86-0 | |
| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351656.png)

![pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1351664.png)


![[4-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1351681.png)
![N,N-dimethyl-N'-[5-(4-methylsulfonylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B1351701.png)

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1351713.png)


